molecular formula C26H28N2 B1669056 Cinnarizine CAS No. 298-57-7

Cinnarizine

Numéro de catalogue B1669056
Numéro CAS: 298-57-7
Poids moléculaire: 368.5 g/mol
Clé InChI: DERZBLKQOCDDDZ-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinnarizine is an antihistamine primarily used to treat motion sickness, vertigo, and Meniere’s disease . It belongs to a class of medicines known as antihistamines and works by blocking the effects of histamine in your brain to reduce the symptoms of travel sickness (motion sickness). It also helps to improve blood flow in the inner ear .


Synthesis Analysis

Cinnarizine was synthesized in a high yield by iron-catalyzed cross-coupling of phenylmagnesium chloride with 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine prepared by allylation of 1-(diphenylmethyl) piperazine with (E)-1,3-dichloropropene .


Molecular Structure Analysis

The molecular formula of Cinnarizine is C26H28N2 . The molecular weight is 368.51 . More detailed structural information can be found in the references .


Chemical Reactions Analysis

The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . The activation energy values obtained were 88.38 and 90.12 kJ mol−1 for the isothermal and non-isothermal conditions, respectively .


Physical And Chemical Properties Analysis

The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . More detailed information about its physical and chemical properties can be found in the references .

Applications De Recherche Scientifique

Field

This application falls under the field of Pharmaceutics .

Summary of the Application

Cinnarizine has been used in the development of novel niosomal formulations to enhance its drug characteristics .

Methods of Application

Niosomes (non-ionic surfactant vesicles) were prepared by conventional thin-film hydration (TFH) and microfluidic (MF) methods with sorbitan monostearate (Span ® 60), cholesterol, and co-surfactants (Cremophor ® ELP, Cremophor ® RH40 and Solutol ® HS15) as key excipients . The aim was to study the effect of cinnarizine on the characteristics of different niosomal formulations manufactured by using different methods .

Results or Outcomes

The efficacy of niosomes for therapeutic applications is correlated to their physiochemical properties . Niosome vesicles prepared were characterised using dynamic light scattering technique and the morphology of niosomes dispersion was characterised using optical microscopy .

Application in Analytical Chemistry

Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

An eco-friendly high-performance thin-layer chromatographic (HPTLC) technique has been developed for assessing Cinnarizine in commercial formulations .

Methods of Application

The proposed approach was based on the use of ethyl alcohol-water (90:10 v / v) as the eco-friendly mobile phase . A wavelength of 197 nm was used to detect Cinnarizine .

Results or Outcomes

The current approach for Cinnarizine measurement was validated successfully using ICH guidelines and was found to be linear, accurate (% recovery = 99.07–101.29%), precise (% CV = 0.80–0.95%), robust, sensitive (LOD = 16.81 ng band −1 and LOQ = 50.43 ng band −1 ), specific, selective, stability-indicating, and eco-friendly .

Application in Migraine Prevention

Field

This application falls under the field of Neurology .

Summary of the Application

Cinnarizine has shown potential in preventing the attacks of migraine .

Methods of Application

The effectiveness of Cinnarizine in migraine prevention was evaluated by analyzing data from various studies. The studies included both randomized controlled trials and quasi-experimental studies .

Results or Outcomes

Compared to placebo, Cinnarizine demonstrated significant improvements in migraine episode frequency and intensity . Moreover, Cinnarizine led to similar or better results when compared to active controls, including sodium valproate, topiramate, and propranolol .

Application in Drug Delivery Systems

Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Cinnarizine has been used in the development of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability .

Methods of Application

Due to its extreme lipophilicity, the oral delivery of Cinnarizine encounters several problems such as poor aqueous solubility and pH-dependent dissolution, which result in low and erratic bioavailability. The SNEDDS of Cinnarizine were designed to circumvent such obstacles .

Results or Outcomes

The development of SNEDDS for Cinnarizine could potentially improve its bioavailability, making it a more effective therapeutic agent .

Application in Cardiovascular Medicine

Field

This application falls under the field of Cardiovascular Medicine .

Summary of the Application

Cinnarizine has been used to treat conditions related to poor blood circulation .

Methods of Application

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Results or Outcomes

The use of Cinnarizine in cardiovascular medicine has shown potential in improving blood circulation, thereby helping in the management of conditions related to poor blood circulation .

Application in Vertigo Treatment

Field

This application falls under the field of Neurology .

Summary of the Application

Cinnarizine has been used in the treatment of vertigo .

Methods of Application

Cinnarizine works by reducing the responses of the vestibular system. It blocks the signals from the inner ear to the vomiting center in the brain which are responsible for causing feelings of sickness and vertigo .

Results or Outcomes

Patients treated with Cinnarizine have reported a significant reduction in the symptoms of vertigo .

Safety And Hazards

Cinnarizine should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It may cause sleepiness, nausea, and indigestion . It is advised to inform your doctor if you are suffering from peptic ulcers, asthma, or low blood pressure .

Orientations Futures

The dosage and strength of Cinnarizine depend on why it’s being taken . For travel sickness, it is taken before and during the journey. For sickness and dizziness caused by inner ear problems, it may need to be taken for several months . More research is needed to understand the full potential of Cinnarizine in the treatment of various conditions .

Propriétés

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnarizine

CAS RN

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine
Reactant of Route 3
Reactant of Route 3
Cinnarizine
Reactant of Route 4
Reactant of Route 4
Cinnarizine
Reactant of Route 5
Reactant of Route 5
Cinnarizine
Reactant of Route 6
Reactant of Route 6
Cinnarizine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.